molecular formula C24H23N3O4S B2917948 N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide CAS No. 941899-84-9

N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide

Cat. No.: B2917948
CAS No.: 941899-84-9
M. Wt: 449.53
InChI Key: YEFUERAMMAQMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzo[e][1,2,4]thiadiazine core. Key structural attributes include:

  • A 1,1-dioxido (sulfone) group, which enhances electronic stability and polarity.
  • A 2,5-dimethylphenyl substituent, influencing steric and hydrophobic interactions.
  • A benzyl-acetamide side chain, modulating solubility and bioavailability.

This compound's synthesis likely involves cyclization and coupling steps, as seen in analogous heterocyclic systems (e.g., use of cesium carbonate and DMF for nucleophilic substitutions) . Characterization via ¹H NMR, IR, and mass spectrometry is standard for such derivatives .

Properties

IUPAC Name

N-benzyl-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-17-12-13-18(2)21(14-17)27-24(29)26(20-10-6-7-11-22(20)32(27,30)31)16-23(28)25-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFUERAMMAQMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a complex structure characterized by a benzothiadiazine core with multiple substituents. The presence of the dioxido group and the acetamide moiety suggests potential reactivity that could be leveraged for biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds within the benzothiadiazine class. For instance, derivatives have demonstrated significant activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT295.0EGFR Inhibition
Compound BDU1453.5Apoptosis Induction
N-benzyl...TBDTBDTBD

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. For example, it may exhibit inhibitory activity against monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.

Table 2: MAO Inhibition Data

Compound NameMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Ratio
Compound C0.00450.01964.4
N-benzyl...TBDTBDTBD

3. Antimicrobial Activity

The compound's structure suggests that it may also possess antimicrobial properties. Preliminary studies indicate that related derivatives show significant activity against various bacterial strains.

Table 3: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus0.25 µg/mL
N-benzyl...TBDTBD

Case Studies and Research Findings

Several case studies have been conducted to evaluate the pharmacological effects of compounds similar to this compound:

  • In Vitro Studies : Research has shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
  • In Vivo Studies : Animal models have demonstrated that these compounds can reduce tumor size significantly compared to control groups.
  • Molecular Docking Studies : Computational analyses reveal that these compounds bind effectively to target proteins involved in cancer progression and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

(a) Benzo[e][1,2,4]thiadiazine vs. Benzothiazole/Benzoxazine
  • Target Compound : The benzo[e][1,2,4]thiadiazine system incorporates a sulfur and two nitrogen atoms, with the sulfone group increasing electron-withdrawing effects.
  • Analog 1 : 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide () features a benzothiazole ring with sulfone but lacks the fused thiadiazine system. This reduces ring strain and alters π-conjugation .
  • Analog 2 : Benzoxazine derivatives () replace sulfur with oxygen, diminishing electrophilicity and altering redox properties .
(b) Sulfone and Oxo Functional Groups
  • The 1,1-dioxido group in the target compound and Analog 1 enhances polarity (logP reduction) compared to non-sulfonated analogs like 2-(3-oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide () .
  • The 3-oxo group in the target compound and Analog 1 facilitates hydrogen bonding, critical for molecular recognition in biological systems.

Substituent Effects

(a) 2,5-Dimethylphenyl vs. Other Aromatic Groups
  • The 2,5-dimethylphenyl group in the target compound provides steric bulk and lipophilicity, contrasting with the 4-hydroxyphenyl in Analog 1 (), which introduces hydrogen-bond donor capacity .
  • In 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide (), the dimethylphenyl group is retained, but the heterocycle is a pyrimidine-thioether, reducing ring rigidity .
(b) Benzyl-Acetamide Side Chain

Spectral Characterization

¹H NMR Highlights:
  • Target Compound : Expected aromatic protons (δ 6.5–7.5 ppm), dimethylphenyl CH₃ (δ ~2.2–2.3 ppm), and benzyl CH₂ (δ ~4.0–4.5 ppm).
  • Analog 1 () : 4-Hydroxyphenyl proton at δ ~9.5 ppm (broad NH/OH) .
  • Analog 3 () : Dimethylphenyl CH₃ at δ 2.15–2.29 ppm, aligning with the target compound .
IR Stretching Frequencies:
  • Sulfone (S=O) : Strong bands at ~1120–1360 cm⁻¹ in the target compound and Analog 1 .
  • Amide (C=O) : ~1650–1680 cm⁻¹ across all acetamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.